molecular formula C21H17NO5 B6044473 4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate

4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate

Cat. No. B6044473
M. Wt: 363.4 g/mol
InChI Key: DJBKGYQIFCTNMK-UHFFFAOYSA-N
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Description

4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate is a chemical compound that has been widely studied in the scientific community for its potential application in various fields. This compound is also known as BPNB and is a member of the benzoate ester family. The chemical structure of BPNB is composed of a benzene ring with a benzyloxy group attached to it, a methyl group attached to the benzene ring, and a nitro group attached to the benzoate ester.

Mechanism of Action

The mechanism of action of BPNB is based on its chemical structure and its ability to selectively bind to metal ions. BPNB contains a benzene ring with a benzyloxy group attached to it, which acts as a chromophore. The nitro group attached to the benzoate ester also contributes to the fluorescence properties of BPNB. When BPNB binds to a metal ion, the resulting complex undergoes a change in its electronic properties, resulting in a fluorescence signal that can be detected.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic at low concentrations and has been used in various cell imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPNB is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of BPNB is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for the study of BPNB. One potential application is its use as a fluorescent probe for the detection of metal ions in living cells. Another potential direction is the synthesis of BPNB derivatives with improved fluorescence properties or selectivity for certain metal ions. Finally, BPNB could also be studied for its potential use in other fields such as materials science and catalysis.

Synthesis Methods

BPNB can be synthesized through a series of chemical reactions. One of the most common methods is the esterification of 4-(benzyloxy)phenol with 4-methyl-3-nitrobenzoic acid using a catalyst such as sulfuric acid. The resulting product is then purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

BPNB has been studied for its potential use in various scientific fields. One of the main applications of BPNB is as a fluorescent probe for the detection of metal ions. BPNB has been found to selectively bind to certain metal ions such as copper and nickel, resulting in a fluorescence signal that can be detected using spectroscopic methods.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-15-7-8-17(13-20(15)22(24)25)21(23)27-19-11-9-18(10-12-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBKGYQIFCTNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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